molecular formula C21H12 B050392 Sumanene CAS No. 151253-59-7

Sumanene

Cat. No. B050392
M. Wt: 264.3 g/mol
InChI Key: WOYKPMSXBVTRKZ-UHFFFAOYSA-N
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Patent
US07435859B2

Procedure details

First, a double-necked flask of 10 mL was subjected to vacuum and dried by heat, and subsequently, its volume was displaced with argon. Next, a solution obtained by solving hexahydrosumanene (0.0 11 mmol, 3 mg) into 2 mL of toluene was added into the flask by using a syringe, and DDQ (0.0385 mmol, 9 mg) further was added therein, and subsequently, the system was heated at 110° C. for 20 hours. After the reaction, the solvent was evaporated under a reduced pressure, and residues were separated by thin layer chromatography (hexane), thereby obtaining Sumanene (yield: 2 mg, isolation yield: 67%) as an objective compound. Physical properties of this compound will be described below. In addition, UV-VIS absorption spectrograms of this compound will be shown in FIGS. 1 to 5. Used solvents are cyclohexylamine (CHA) in FIG. 1, tetrahydrofuran (THF) in FIG. 2, acetonitrile (CH3CN) in FIG. 3 and dichloromethane (CH2Cl2) in FIG. 4, where concentrations of all the solutions are 1.0×10−4 M. Moreover, FIG. 5 is a view showing all of the spectrograms of FIGS. 1 to 4 in one.
[Compound]
Name
0.0
Quantity
3 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:9](=O)[C:8](Cl)=[C:7](Cl)[C:5](=O)[C:4]=1[C:13]#N)#N.[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:1]1[C:8]2[CH:9]=[CH:3][C:4]3=[C:5]4[C:13]=2[C:4]2[C:5]5[C:16]6[C:17]4=[C:18]([CH:19]=[CH:20][C:15]=6[CH2:21][C:7]=5[CH:8]=[CH:9][C:3]1=2)[CH2:13]3

Inputs

Step One
Name
0.0
Quantity
3 mg
Type
reactant
Smiles
Step Two
Name
Quantity
9 mg
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
First, a double-necked flask of 10 mL was subjected to vacuum
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
by heat
CUSTOM
Type
CUSTOM
Details
Next, a solution obtained
ADDITION
Type
ADDITION
Details
was added into the flask
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure, and residues
CUSTOM
Type
CUSTOM
Details
were separated by thin layer chromatography (hexane)

Outcomes

Product
Name
Type
product
Smiles
C1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.